Improved hERG Selectivity Profile vs. I(Kr) Channel for 4-(4-Fluorophenyl)piperidine Moiety-Containing CCR2 Antagonists
A study on CCR2 antagonists directly compared analogs containing the 4-(4-fluorophenyl)piperidine moiety with those where it was replaced by 4-heteroaryl piperidine and 4-(carboxyphenyl)-piperidine subunits [1]. The study explicitly states that the 4-(4-fluorophenyl)piperidine-containing series had poor selectivity versus the I(Kr) channel (hERG), which was a liability. The new analogs were designed to improve this selectivity, indicating a distinct and less favorable hERG profile for the 4-(4-fluorophenyl)piperidine-containing compounds.
| Evidence Dimension | Selectivity versus I(Kr) channel (hERG) |
|---|---|
| Target Compound Data | Poor selectivity (qualitative) |
| Comparator Or Baseline | 4-heteroaryl piperidine and 4-(carboxyphenyl)-piperidine analogs |
| Quantified Difference | N/A (qualitative comparison) |
| Conditions | CCR2 binding assay and I(Kr) channel assay |
Why This Matters
This data identifies a known liability (hERG binding) for this structural class, which is critical for cardiac safety assessment in drug development and informs compound selection for lead optimization.
- [1] Pasternak, A., Goble, S. D., Vicario, P. P., Di Salvo, J., Ayala, J. M., Struthers, M., DeMartino, J. A., Mills, S. G., & Yang, L. (2008). Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 994-998. View Source
